Cas no 2490666-12-9 (N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- N-cycloheptyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- N-Cycloheptyl-5-(4.4.5.5-tetramethyl-1.3.2-dioxaborolan-2-yl)pyridin-2-amine
- AMTB1035
- N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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- MDL: MFCD18761937
- Inchi: 1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-16(20-13-14)21-15-9-7-5-6-8-10-15/h11-13,15H,5-10H2,1-4H3,(H,20,21)
- InChI Key: GEGZHXXIZBWGLQ-UHFFFAOYSA-N
- SMILES: O1B(C2=CN=C(C=C2)NC2CCCCCC2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 316.2322083 g/mol
- Monoisotopic Mass: 316.2322083 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 316.2
- Topological Polar Surface Area: 43.4
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | AMTB1035-250mg |
N-Cycloheptyl-5-(4.4.5.5-tetramethyl-1.3.2-dioxaborolan-2-yl)pyridin-2-amine |
2490666-12-9 | 95% | 250mg |
$39 | 2025-02-18 | |
| AK Scientific | AMTB1035-1g |
N-Cycloheptyl-5-(4.4.5.5-tetramethyl-1.3.2-dioxaborolan-2-yl)pyridin-2-amine |
2490666-12-9 | 95% | 1g |
$116 | 2025-02-18 | |
| AK Scientific | AMTB1035-5g |
N-Cycloheptyl-5-(4.4.5.5-tetramethyl-1.3.2-dioxaborolan-2-yl)pyridin-2-amine |
2490666-12-9 | 95% | 5g |
$464 | 2025-02-18 | |
| Matrix Scientific | 118746-1g |
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, >95% |
2490666-12-9 | >95% | 1g |
$157.00 | 2023-09-08 | |
| Matrix Scientific | 118746-5g |
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, >95% |
2490666-12-9 | >95% | 5g |
$471.00 | 2023-09-08 | |
| abcr | AB524571-1 g |
N-Cycloheptyl-5-(4.4.5.5-tetramethyl-1.3.2-dioxaborolan-2-yl)pyridin-2-amine; . |
2490666-12-9 | 1g |
€142.00 | 2023-04-17 | ||
| abcr | AB524571-5 g |
N-Cycloheptyl-5-(4.4.5.5-tetramethyl-1.3.2-dioxaborolan-2-yl)pyridin-2-amine; . |
2490666-12-9 | 5g |
€343.20 | 2023-04-17 | ||
| Key Organics Ltd | AS-3092-1MG |
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
2490666-12-9 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AS-3092-5MG |
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
2490666-12-9 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | AS-3092-1G |
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
2490666-12-9 | >95% | 1g |
£61.00 | 2025-02-08 |
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Suppliers
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Introduction to N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No: 2490666-12-9)
N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2490666-12-9, represents a novel class of molecules with potential applications in the synthesis of advanced pharmaceuticals. The unique structural features of this compound, particularly its N-cycloheptyl and tetramethyl-1,3,2-dioxaborolan-2-yl substituents, make it a valuable intermediate in various chemical transformations.
The significance of this compound lies in its utility as a building block for more complex molecules. In recent years, there has been a growing interest in the development of boronic acid derivatives due to their versatility in cross-coupling reactions. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its reactivity and makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.
Recent advancements in synthetic chemistry have highlighted the importance of boronic acid derivatives in drug discovery. The ability to efficiently introduce these groups into molecular frameworks has opened up new avenues for the design of novel therapeutic agents. N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exemplifies this trend by serving as a versatile precursor for the synthesis of complex heterocyclic compounds. Its incorporation into pharmacophores can lead to the development of drugs with enhanced binding affinity and improved pharmacokinetic properties.
The N-cycloheptyl moiety in this compound contributes to its stability and solubility characteristics, making it a practical choice for medicinal chemistry applications. This substituent also influences the electronic properties of the molecule, which can be exploited to fine-tune its biological activity. The pyridinyl ring is another key feature that adds to the compound's potential as a pharmacological scaffold. Pyridine derivatives are well-known for their role in various therapeutic areas, including antiviral, antibacterial, and anticancer treatments.
In the context of current research, N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been explored for its potential in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted by therapeutic agents. The structural motifs present in this compound make it a promising candidate for designing inhibitors that can modulate kinase activity. Such inhibitors have shown promise in preclinical studies for treating conditions like cancer and inflammatory diseases.
The synthesis of N-Cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-am ine involves multi-step organic transformations that showcase the ingenuity of modern synthetic methods. The introduction of the boronic acid moiety through lithiation followed by borylation is a classic example of how functional group interconversions can be leveraged to construct complex molecular architectures. These synthetic strategies not only highlight the versatility of this compound but also demonstrate the advancements in synthetic organic chemistry that continue to drive innovation in drug discovery.
The pharmaceutical industry is increasingly recognizing the value of boronic acid derivatives due to their broad range of applications. N-Cycloheptyl-5-(tetramethyl -1,3,2-dioxaborolan - 2 - yl)pyridin - 2 - am ine is no exception and has been utilized in several high-profile research projects aimed at developing novel therapeutics. Its role as a key intermediate has facilitated the rapid progression of multiple drug candidates through preclinical testing and into clinical trials.
The future prospects for N-Cycloheptyl - 5 - (tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) pyridin - 2 - am ine are bright, with ongoing research efforts focused on expanding its utility in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its potential applications. As synthetic methodologies continue to evolve, this compound will likely find even broader use as a versatile building block for innovative therapeutics.
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